3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl mercaptan and 3,5-dibromo-1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as anhydrous hexanes and reagents like 1-n-butyl-3-methylimidazolium methylselenite.
Industrial Production: Industrial production methods may involve the use of microwave irradiation to accelerate the reaction, ensuring high yields and purity.
Chemical Reactions Analysis
3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3,5-dibromo-1H-indole: This compound shares a similar structure but differs in the heterocyclic ring, which can influence its chemical properties and reactivity
3,5-dibromo-1H-1,2,4-triazole: Lacks the 4-chlorobenzyl group, resulting in different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dibromo-1-[(4-chlorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYPEXFESQGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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